2,4-Dibromo-5-hydroxybenzoic acid
Description
Contextual Significance of Halogenated Benzoic Acid Derivatives in Organic Chemistry
Halogenated benzoic acid derivatives are a cornerstone in the synthesis of complex organic molecules. The introduction of halogens like chlorine, bromine, and iodine onto the benzoic acid framework dramatically alters the molecule's electronic properties and reactivity. ontosight.aiontosight.ai This modification is a fundamental strategy in organic synthesis for creating precursors for agrochemical and pharmaceutical products. researchgate.net
The process of introducing a halogen to an aromatic ring, known as halogenation, is a classic example of electrophilic aromatic substitution (EAS). fiveable.me In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring, a process that requires overcoming a significant activation energy due to the stability of the aromatic system. fiveable.melibretexts.org The presence of halogens on the benzene (B151609) ring influences the course of subsequent reactions, providing chemists with a powerful tool to direct the synthesis toward desired products. stackexchange.com The synthesis of these complex derivatives often involves multiple steps, including halogenation and other stereoselective reactions, which are confirmed using advanced analytical techniques. ontosight.ai
Overview of Hydroxybenzoic Acids as Privileged Scaffolds in Chemical Synthesis
Hydroxybenzoic acids are a class of phenolic acids that feature both a hydroxyl group and a carboxylic acid group attached to a benzene ring. nih.gov This dual functionality makes them exceptionally versatile building blocks, or "privileged scaffolds," in chemical synthesis. They are found widely in nature, serving as intermediates in the biosynthesis of many secondary metabolites in plants. wikipedia.orgnih.gov
The reactivity of both the carboxylic acid and the phenolic hydroxyl group allows for a wide range of chemical transformations. The carboxyl group can be converted into esters, amides, or acid halides, while the hydroxyl group can be alkylated, acylated, or used to direct further substitution on the aromatic ring. wikipedia.org This versatility has led to their use in the synthesis of a diverse array of compounds, including pharmaceuticals, dyes, and polymers. ontosight.aiwikipedia.org For example, 4-Hydroxybenzoic acid is a well-known precursor for the synthesis of parabens, which are used as preservatives, and is also involved in the biosynthesis of Coenzyme Q, an essential component in cellular energy production. nih.gov
Role of Bromine Substitution in Modulating Aromatic Compound Reactivity and Bioactivity
The substitution of bromine onto an aromatic ring has a distinct and powerful influence on the compound's reactivity and biological properties. Bromine, as a halogen, exerts two opposing electronic effects: the inductive effect and the resonance effect. stackexchange.com
Inductively, bromine is electronegative and withdraws electron density from the aromatic ring, which tends to deactivate the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. stackexchange.commakingmolecules.com However, bromine also has lone pairs of electrons that can be donated into the ring through resonance. This resonance effect is weaker than that of oxygen but is sufficient to direct incoming electrophiles to the ortho and para positions relative to the bromine atom. stackexchange.com This dual nature allows chemists to control reaction pathways with precision. rutgers.edu
The presence of bromine also significantly impacts a molecule's bioactivity. The introduction of bromine atoms can enhance a compound's lipophilicity, which can improve its ability to cross biological membranes. nih.gov Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. acs.org This interaction can be crucial for the binding of a molecule to biological targets like enzymes, potentially leading to enhanced therapeutic effects. ontosight.aiacs.org
Research Gaps and Future Directions for 2,4-Dibromo-5-hydroxybenzoic Acid within the Broader Chemical Landscape
While halogenated hydroxybenzoic acids are widely studied, the specific isomer this compound remains a comparatively underexplored molecule. Much of the available research focuses on related isomers such as 5-Bromo-2,4-dihydroxybenzoic acid or 3,5-Dibromo-4-hydroxybenzoic acid. ontosight.aiexsyncorp.com This disparity highlights a significant research gap. There is a lack of published data concerning the specific synthesis, detailed reactivity, and potential applications of this compound.
Future research should focus on several key areas. Firstly, developing and optimizing a selective synthesis for this compound is crucial for enabling further study. Secondly, a thorough investigation of its physicochemical properties and reactivity would provide a foundational understanding of the molecule. Finally, exploring its potential biological activities is a promising avenue. Given that related brominated phenolic compounds exhibit interesting properties, screening this compound for applications as an enzyme inhibitor, a precursor to novel pharmaceuticals, or a specialized material could yield valuable discoveries. The unique substitution pattern of this molecule may lead to novel structure-activity relationships not observed in its more studied isomers.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14348-39-1 | epa.gov |
| Molecular Formula | C₇H₄Br₂O₃ | epa.gov |
| Average Mass | 295.914 g/mol | epa.gov |
| Monoisotopic Mass | 293.85272 g/mol | epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBWIKYYVVCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702738 | |
| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-39-1 | |
| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,4 Dibromo 5 Hydroxybenzoic Acid
Advanced Strategies for Regioselective Bromination of Hydroxybenzoic Acid Precursors
The synthesis of 2,4-Dibromo-5-hydroxybenzoic acid relies on the precise and selective bromination of a hydroxybenzoic acid precursor, typically 5-hydroxybenzoic acid (also known as m-hydroxybenzoic acid). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene (B151609) ring. The -OH group is a potent activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6), while the -COOH group is a deactivating group, directing to the meta positions (C3 and C5). In this case, the powerful activating effect of the hydroxyl group dominates, leading to substitution at the C2 and C4 positions.
Direct Electrophilic Bromination Techniques and Optimization
Direct electrophilic bromination is a common method for synthesizing brominated aromatic compounds. For precursors like hydroxybenzoic acids, which possess highly activated aromatic rings, this reaction can often proceed under mild conditions. commonorganicchemistry.com
Key reagents for this process include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). commonorganicchemistry.comcambridgescholars.com The choice of solvent and reaction conditions is critical for optimizing the yield and preventing side reactions. For instance, the bromination of 4-hydroxybenzoic acid with Br₂ in an aqueous solution typically results in a dibromo derivative, highlighting the strong activation by the hydroxyl group. askfilo.com Research on the bromination of various hydroxybenzoic and methoxybenzoic acids in acetic acid has shown that the reaction rate is significantly influenced by the position of the substituents. morressier.com Specifically, 2-hydroxybenzoic acid reacts faster with bromine than 4-hydroxybenzoic acid under similar conditions. morressier.com
Optimization of the reaction to achieve high yields of the desired 2,4-dibromo product involves controlling the stoichiometry of the brominating agent and the reaction temperature. Studies on the bromination of p-hydroxybenzoic acid have shown that under kinetic control with an excess of the substrate, monobromination is the primary outcome, but dibromination can also occur. datapdf.com
Table 1: Comparison of Direct Bromination Reagents
| Reagent | Typical Conditions | Characteristics |
|---|---|---|
| **Bromine (Br₂) ** | Acetic acid, water, or CCl₄; often at or below room temperature commonorganicchemistry.commorressier.com | A moderately strong electrophile; its reactivity can be enhanced with acids or oxidants. acsgcipr.org |
| N-Bromosuccinimide (NBS) | CCl₄ with a radical initiator for benzylic positions; acetonitrile (B52724) for aromatic rings commonorganicchemistry.comnih.gov | A solid, easier-to-handle alternative to liquid bromine; can act as a source for both electrophilic and radical bromine. cambridgescholars.comacsgcipr.org |
Alternative Bromination Reagents and Reaction Systems for Enhanced Yields and Purity
To improve upon traditional methods, a variety of alternative brominating agents and systems have been developed. These alternatives often provide better regioselectivity, milder reaction conditions, and higher purity of the final product.
Systems that generate bromine in situ from bromide salts are a prominent example. The combination of potassium bromide (KBr) with an oxidant like ZnAl–BrO₃⁻–layered double hydroxides has been shown to be effective for the regioselective monobromination of phenols, favoring the para position. mdpi.com Another approach involves using an ionic liquid catalyst, such as [C₄Py]NO₃, with either HBr or NaBr/AcOH as the bromine source under an oxygen atmosphere, which allows for controlled mono- or poly-bromination of aromatic substrates. nih.gov
Other specialized reagents include:
Dibromoisocyanuric acid (DBI): A mild and highly effective reagent that has shown superior brominating ability compared to NBS for certain substrates. tcichemicals.com
PhIOAcBr: A hypervalent iodine(III)-based reagent, prepared from PIDA and AlBr₃, which allows for practical and mild electrophilic bromination of phenols. nih.gov
Phenyltrimethylammonium tribromide (PTT): Used in kinetic studies for the bromination of other aromatic systems. researchgate.net
Table 2: Selected Alternative Bromination Systems
| Reagent/System | Bromine Source | Key Features |
|---|---|---|
| KBr and ZnAl–BrO₃⁻–LDHs | KBr mdpi.com | Excellent regioselectivity, cheap reagents, mild conditions. mdpi.com |
| O₂/[C₄Py]NO₃ | HBr or NaBr/AcOH nih.gov | Transition-metal-free, controllable chemoselectivity for mono- or poly-bromination. nih.gov |
| PIDA–AlBr₃ | AlBr₃ nih.gov | Forms a highly reactive I(iii)-based reagent, operates under very mild conditions. nih.gov |
| Dibromoisocyanuric acid (DBI) | DBI tcichemicals.com | Highly effective, sometimes superior to NBS. tcichemicals.com |
Green chemistry principles encourage the use of environmentally benign reagents and conditions. Oxidative bromination, which generates molecular bromine in situ from a bromide source and an oxidant, is a leading sustainable approach. researchgate.net The H₂O₂-HBr system is a notable example, using hydrogen peroxide as a clean oxidant where water is the only byproduct. researchgate.net This method, along with the use of NBS in water, has been highlighted as a 'green' approach for electrophilic bromination at ambient temperatures without the need for a metal or acid catalyst. researchgate.net
The use of molecular oxygen as the terminal oxidant in a transition-metal-free system catalyzed by an ionic liquid also represents a sustainable pathway for C-H bromination. nih.gov These methods align with green chemistry goals by minimizing hazardous waste and utilizing more sustainable materials. acsgcipr.org
Mechanistic Studies of Bromination Pathways
The electrophilic aromatic bromination of hydroxybenzoic acids proceeds through a well-established mechanism. The reaction is initiated by the attack of an electrophilic bromine species (Br⁺ or a polarized Br-Br molecule) on the electron-rich aromatic ring. acsgcipr.org This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. nih.gov The positive charge in this intermediate is delocalized across the ring, particularly stabilized by the electron-donating hydroxyl group.
Recent computational studies suggest that the classic mechanism may be an oversimplification, with evidence pointing towards an addition–elimination pathway rather than a direct substitution. chemistryworld.com Kinetic studies on the bromination of o-hydroxybenzoic acid have shown that the reaction rate can be significantly enhanced by the presence of bromide ions, which is associated with a decrease in the activation energy. researchgate.net Similarly, studies on p-hydroxybenzoic acid bromination indicate that the reaction proceeds via the more reactive phenoxide anion tautomer, which is present in a small equilibrium concentration. datapdf.com This finding helps explain apparent anomalies in reaction rates, where the bromo-substituted product appears more reactive than the parent compound. datapdf.com
Synthesis of Chemically Modified Derivatives of this compound
The functional groups of this compound—the carboxylic acid and the hydroxyl group—allow for a range of chemical modifications to produce various derivatives.
Esterification Reactions and Their Applications
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. iajpr.com This process is crucial for producing compounds used as flavorings, fragrances, and pharmaceutical prodrugs. iajpr.com
The carboxylic acid moiety of this compound can be converted into an ester through several methods. A common approach involves reacting the acid with an alcohol in the presence of an acid catalyst. researchgate.net A more specialized method for hydroxybenzoic acids involves reacting the acid with a halogenated derivative (e.g., an alkyl halide) in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com This process is suitable for preparing a wide variety of esters, including alkyl, alkenyl, and benzyl (B1604629) salicylates. google.com
Esters derived from brominated hydroxybenzoic acids are valuable intermediates in organic synthesis. For example, 3,5-Dibromo-4-hydroxybenzoic acid methyl ester is an intermediate in the synthesis of APIs. exsyncorp.com While specific applications for esters of this compound are not widely detailed, related compounds like 5-Bromo-2-hydroxybenzoic acid are used as intermediates in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The ester derivatives of this compound would similarly serve as versatile building blocks for creating more complex organic structures in pharmaceutical and materials science research. chemimpex.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₄Br₂O₃ |
| 5-hydroxybenzoic acid | C₇H₆O₃ |
| p-hydroxybenzoic acid | C₇H₆O₃ |
| o-hydroxybenzoic acid | C₇H₆O₃ |
| Bromine | Br₂ |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |
| Acetic acid | C₂H₄O₂ |
| Potassium bromide | KBr |
| Hydrogen peroxide | H₂O₂ |
| Hydrogen bromide | HBr |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ |
| Phenyliodine diacetate (PIDA) | C₁₀H₁₁IO₄ |
| Aluminum tribromide | AlBr₃ |
| Phenyltrimethylammonium tribromide | C₉H₁₄Br₃N |
| 3,5-Dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ |
| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ |
| 3,5-Dibromo-4-hydroxybenzoic acid methyl ester | C₈H₆Br₂O₃ |
| Benzyl salicylate | C₁₄H₁₂O₃ |
| Alkyl salicylate | Varies |
| Alkenyl salicylate | Varies |
| 2-hydroxybenzoic acid | C₇H₆O₃ |
| 4-hydroxybenzoic acid | C₇H₆O₃ |
| 2-methoxybenzoic acid | C₈H₈O₃ |
Amidation and Hydrazide–Hydrazone Formation
The carboxylic acid functionality of this compound allows for its conversion into amides and subsequently into hydrazide-hydrazone derivatives. This transformation is a key step in the synthesis of various compounds with potential biological activities.
The general process involves two main steps. First, the benzoic acid derivative is converted into its corresponding hydrazide. This is typically achieved by reacting the methyl ester of the benzoic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695), with heating. mdpi.com The second step is the condensation reaction of the obtained hydrazide with a variety of aldehydes or ketones. This reaction is often carried out in an anhydrous ethanol medium under reflux for several hours. mdpi.com The use of an acid catalyst, such as citric acid, can enhance the efficiency of hydrazone formation by increasing yields and reducing reaction times. nih.gov
The synthesis of hydrazides from activated amides under transition-metal-catalyst-free conditions in an aqueous environment at room temperature has also been reported as a mild and efficient method. organic-chemistry.org This approach can yield acyl hydrazides in good yields within a short reaction time. organic-chemistry.org Subsequently, a one-pot, three-component reaction of the activated amide, hydrazine, and a carbonyl compound can be employed for the synthesis of hydrazones. organic-chemistry.org
The resulting hydrazide-hydrazones are a class of compounds known for their diverse pharmacological properties. organic-chemistry.org For instance, certain acylhydrazones have demonstrated significant antibacterial activity. mdpi.com The structural diversity of hydrazones, with both electrophilic and nucleophilic properties, allows for strong hydrogen bonding interactions with biological targets like enzymes and receptors. nih.gov
Table 1: Examples of Hydrazone Synthesis from Benzoic Acid Derivatives
| Starting Benzoic Acid Derivative | Aldehyde/Ketone Reactant | Resulting Hydrazone | Yield (%) | Reference |
| 4-Hydroxybenzoic acid hydrazide | Various substituted benzaldehydes | 23 different imine derivatives | 76-100% | nih.gov |
| 2-Iodobenzoic acid hydrazide | Various substituted aromatic aldehydes | 22 different acylhydrazones | Varied | mdpi.com |
| 3-Iodobenzoic acid hydrazide | Various substituted aromatic aldehydes | Varied | mdpi.com | |
| 4-Iodobenzoic acid hydrazide | Various substituted aromatic aldehydes | Varied | mdpi.com | |
| N-Benzoylpyrrolidin-2-one | Various aldehydes or ketones | Acyl hydrazones | Good | organic-chemistry.org |
This table is for illustrative purposes and shows the general synthetic strategy. Specific yields for this compound derivatives would require dedicated experimental investigation.
Substitution Reactions Involving Bromine Atoms
The bromine atoms on the aromatic ring of this compound are susceptible to substitution reactions, which can be a valuable tool for further functionalization of the molecule. The hydroxyl and carboxylic acid groups on the ring influence the reactivity and regioselectivity of these substitutions.
One common type of substitution is nucleophilic aromatic substitution, where the bromine atoms can be replaced by other nucleophiles. For example, amination at the 5-position of similar bromo-dihydroxybenzoic acid derivatives has been shown to yield compounds with enhanced antimicrobial activity.
The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution reactions. askfilo.com This means that it directs incoming electrophiles to the positions ortho and para to it. In the case of this compound, the positions are already substituted. However, this inherent reactivity highlights the influence of the hydroxyl group on the electron density of the aromatic ring.
In the context of related compounds, such as 4-hydroxybenzoic acid, reaction with bromine water leads to the substitution of bromine atoms at the positions ortho to the hydroxyl group. askfilo.comvaia.com This further illustrates the directing effect of the hydroxyl group.
Reduction Reactions Affecting Bromine and Carboxylic Acid Functionalities
The bromine and carboxylic acid functionalities of this compound can undergo reduction reactions, although specific literature on the reduction of this exact compound is limited. General principles of organic chemistry suggest that the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such strong reducing agents may also affect the bromine substituents through hydrodehalogenation.
Catalytic hydrogenation is another common reduction method. Depending on the catalyst and reaction conditions, it can be selective. For example, in the synthesis of a related compound, catalytic hydrogenation was used to reduce a nitro group to an amine without affecting other functional groups. thieme-connect.com It is conceivable that specific catalysts could be found to selectively reduce the carboxylic acid or dehalogenate the ring.
Heterocyclic Ring Formation Utilizing this compound as a Building Block
This compound can serve as a versatile building block for the synthesis of various heterocyclic compounds. The presence of three different functional groups—carboxylic acid, hydroxyl, and bromine atoms—provides multiple reaction sites for cyclization reactions.
The carboxylic acid and hydroxyl groups can participate in the formation of oxygen-containing heterocycles. For instance, intramolecular cyclization could potentially lead to the formation of lactones.
More commonly, the functional groups on the benzoic acid can be modified to facilitate heterocyclic ring synthesis. For example, the conversion of the carboxylic acid to a hydrazide, as discussed in section 2.2.2, opens up pathways to nitrogen-containing heterocycles. These hydrazones can undergo cyclization reactions to form pyrazoles, 1,2,3-triazoles, 1,2,4-triazines, and other heterocyclic systems. umich.edu
The general strategy often involves the reaction of a dicarbonyl compound or its equivalent with a hydrazine derivative. For example, a 1,3-dicarbonyl compound can react with hydrazine to form a pyrazole (B372694) ring. youtube.com Similarly, a 1,4-dicarbonyl compound can cyclize with an acid catalyst to form a furan, and with an amine source to form a pyrrole. youtube.com By strategically choosing the reaction partners for this compound derivatives, a wide array of heterocyclic structures can be accessed. For example, multicomponent condensation reactions involving barbituric acid, an aldehyde, and 4-hydroxycoumarin (B602359) can lead to the formation of pyranopyrimidines. nih.gov
Reaction Kinetics and Thermodynamic Considerations in Synthesis
The synthesis of this compound and its derivatives is governed by kinetic and thermodynamic principles that influence reaction rates, yields, and product distributions.
In the bromination of phenolic compounds, the hydroxyl group is a powerful activating group, leading to rapid electrophilic aromatic substitution. The reaction is often exothermic and requires careful temperature control to prevent over-bromination and the formation of byproducts.
Thermodynamic considerations come into play in determining the most stable product isomer. While the kinetic product may form faster, the thermodynamic product is the most stable and will predominate if the reaction is allowed to reach equilibrium. In the synthesis of related bromo-hydroxybenzoic acids, the formation of a monohydrate through controlled crystallization is a key step for isolating a stable product form.
The use of catalysts can significantly alter the kinetics of a reaction. For example, in hydrazone formation, an acid catalyst increases the rate of condensation. nih.gov In industrial settings, understanding the reaction kinetics is crucial for optimizing reaction times and throughput.
Scale-Up Considerations for Industrial and Large-Scale Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key considerations for scale-up include:
Heat Transfer: Exothermic reactions, such as bromination, require efficient heat removal to maintain temperature control and prevent runaway reactions. Jacketed reactors with precise cooling systems are essential for managing the heat generated during large-scale production.
Mass Transfer: Ensuring efficient mixing of reactants is crucial for achieving high conversions and minimizing side reactions. The choice of reactor design and agitation speed are important parameters.
Byproduct Management: The formation of impurities, such as isomers or over-brominated products, can be more significant at a larger scale. Robust purification methods, such as crystallization or chromatography, are necessary to achieve the desired product purity. thieme-connect.com
Raw Material Sourcing and Cost: The availability and cost of starting materials are critical factors for the economic viability of an industrial process. Utilizing inexpensive and readily available raw materials is a key objective. thieme-connect.comgoogle.com
Process Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks associated with the process, such as the handling of corrosive reagents or the potential for runaway reactions.
Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams should be implemented.
A patent for a method of producing a related compound, 2-bromo-4,5-dialkoxybenzoic acid, highlights several industrially advantageous conditions, such as using a small excess of bromine and conducting the reaction at ambient temperature to minimize energy consumption. google.com Another study on the scale-up of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid emphasizes the importance of a practical process that starts from cheap materials and results in high yield and purity. thieme-connect.com
Advanced Spectroscopic and Analytical Characterization of 2,4 Dibromo 5 Hydroxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. For 2,4-Dibromo-5-hydroxybenzoic acid, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.
While specific experimental ¹H NMR data for this compound is not widely available in surveyed databases, the expected spectrum can be predicted based on its molecular structure. The molecule has four distinct types of protons: two aromatic protons, one phenolic hydroxyl proton, and one carboxylic acid proton.
The two aromatic protons are on carbon 3 (C3) and carbon 6 (C6). They are not chemically equivalent and would appear as two separate signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The proton at C3 would likely appear as a singlet, as it has no adjacent protons for spin-spin coupling. The proton at C6 would also appear as a singlet for the same reason. The exact chemical shifts are influenced by the electronic effects of the surrounding substituents (two bromine atoms, a hydroxyl group, and a carboxyl group).
The phenolic hydroxyl (-OH) proton and the carboxylic acid (-COOH) proton are acidic and their signals are typically broad. Their chemical shifts can vary significantly depending on the solvent used, concentration, and temperature, but they are expected to appear far downfield, often above δ 10 ppm for the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (on C3) | ~7.0 - 8.0 | Singlet (s) |
| Aromatic H (on C6) | ~7.5 - 8.5 | Singlet (s) |
| Phenolic -OH | Variable (broad) | Singlet (s, broad) |
| Carboxylic Acid -COOH | >10 (broad) | Singlet (s, broad) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule, as there is no molecular symmetry that would make any carbons chemically equivalent.
The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to appear at the lowest field (δ 165-185 ppm). The six aromatic carbons will have shifts in the range of approximately δ 100-160 ppm. The carbons directly bonded to the electronegative bromine (C2, C4) and oxygen (C1, C5) atoms will have distinct chemical shifts. Specifically, carbons attached to bromine atoms are shifted to higher field (lower ppm value) compared to unsubstituted carbons, a phenomenon known as the "heavy atom effect".
Table 2: Predicted ¹³C NMR Chemical Environments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C=O (Carboxyl) | 165 - 185 | Carbonyl carbon |
| C5 (-OH) | 150 - 160 | Aromatic carbon attached to hydroxyl |
| C1 (-COOH) | 130 - 140 | Aromatic carbon attached to carboxyl |
| C3 | 120 - 135 | Aromatic C-H carbon |
| C6 | 115 - 130 | Aromatic C-H carbon |
| C2 (-Br) | 105 - 120 | Aromatic carbon attached to bromine |
| C4 (-Br) | 100 - 115 | Aromatic carbon attached to bromine |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Although a specific spectrum for this exact compound is not available in major databases, data from closely related structures like 5-bromosalicylic acid and 5-bromo-2,4-dihydroxybenzoic acid can provide reference points. nist.govnist.gov
Key expected vibrations include a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The phenolic O-H stretch would appear as a sharper band around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid carbonyl group is expected as a strong, sharp peak around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations are expected between 1210 and 1440 cm⁻¹. Finally, the C-Br stretching vibrations would be found in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Predicted Principal FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| O-H Stretch (Phenol) | 3200 - 3600 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch / O-H Bend | 1210 - 1440 | Medium |
| C-Br Stretch | 500 - 700 | Medium to Strong |
Raman spectroscopy provides complementary information to FTIR. While specific data for this compound is scarce, studies on similar molecules like 5-Bromo-salicylic acid and 5-Bromo-2,4-dihydroxybenzoic acid monohydrate show that Raman is particularly effective for observing symmetric vibrations and bonds involving heavy atoms. spectrabase.comresearchgate.net The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-Br bonds are also expected to produce distinct signals. In contrast to FTIR, the O-H stretching vibration is generally weak in Raman spectra.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₄Br₂O₃. Due to the presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br), is 293.85 g/mol . The mass spectrum would show a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1, which is a clear signature for a dibrominated compound.
Common fragmentation pathways for aromatic carboxylic acids involve the initial loss of small, stable molecules or radicals. libretexts.orgmiamioh.edu Key expected fragmentation patterns include:
Loss of a hydroxyl radical (-OH): This would result in a fragment ion at M-17.
Loss of a carboxyl group (-COOH): This cleavage yields a significant fragment at M-45. libretexts.org
Decarboxylation (-CO₂): Loss of carbon dioxide can lead to a fragment at M-44.
Loss of Bromine: Cleavage of a C-Br bond would result in a fragment at M-79/81.
These fragmentation patterns provide a fingerprint that helps to confirm the molecular structure and the nature and position of the substituents.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula, distinguishing the target compound from other molecules with the same nominal mass.
For this compound (C₇H₄Br₂O₃), HRMS can differentiate its unique elemental composition. The analysis is often performed using techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or Orbitrap-MS, frequently coupled with a liquid chromatography system for sample introduction. nih.gov In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting ions analyzed. The high resolving power of the instrument allows for the experimental mass to be matched with the theoretical (calculated) mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄Br₂O₃ |
| Monoisotopic Mass | 293.84792 Da |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of hydroxybenzoic acids, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to convert the polar hydroxyl and carboxylic acid functional groups into less polar, more volatile ethers and esters, for example, through methylation or silylation. nih.gov
Once derivatized, the compound can be separated from other components on a GC column, typically a fused silica (B1680970) capillary column with a non-polar stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions that form a unique fragmentation pattern.
The fragmentation of the derivatized this compound would be influenced by the positions of the substituents. nih.gov Key fragmentation pathways for benzoic acid derivatives include the loss of the ester group and cleavage of the bromine atoms. libretexts.org The specific pattern allows for structural elucidation and differentiation from its isomers. nih.gov
Table 2: Expected GC-MS Fragmentation Characteristics for a Derivatized Analog
| Feature | Description | Reference |
|---|---|---|
| Derivatization | Methylation or trimethylsilylation is necessary to increase volatility. | nih.gov |
| Molecular Ion | A clear molecular ion peak ([M]⁺) of the derivatized compound is expected. | nih.gov |
| Key Fragments | Fragments corresponding to the loss of the alkoxy group from the ester (e.g., [M-OCH₃]⁺) and the entire ester group (e.g., [M-COOCH₃]⁺) are characteristic. | libretexts.org |
| Isotopic Signature | The presence of two bromine atoms results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. | |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of this compound as it can handle polar, non-volatile compounds without the need for derivatization. The technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. vu.edu.au
A common approach involves reverse-phase HPLC using a C18 or phenyl-based column, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, acidified with formic acid to ensure good peak shape and ionization efficiency. vu.edu.ausielc.com The eluent from the HPLC column is directed into an electrospray ionization (ESI) source, which is typically operated in negative ion mode ([M-H]⁻) for acidic compounds like phenols and carboxylic acids. vu.edu.au
Tandem mass spectrometry (MS/MS) can be used for even greater specificity. In this mode, the [M-H]⁻ ion is selected and fragmented to produce characteristic product ions. For phenolic acids, a common fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group. researchgate.net
Table 3: Typical LC-MS Parameters for Analysis
| Parameter | Typical Value / Description | Reference |
|---|---|---|
| Column | Reverse-phase C18 or Biphenyl | vu.edu.au |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | vu.edu.au |
| Ionization Mode | Electrospray Ionization (ESI), Negative | vu.edu.au |
| Precursor Ion (MS1) | [M-H]⁻ at m/z 292.8/294.8/296.8 |
| Product Ion (MS/MS) | Fragmentation via loss of CO₂ ([M-H-44]⁻) is a characteristic pathway. | researchgate.net |
Chromatographic Techniques for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for determining the purity of this compound and for separating it from isomers, precursors, and byproducts. The most common method is reverse-phase HPLC, where the separation is based on the compound's polarity. nih.gov
A standard HPLC setup would utilize a C18 stationary phase, which is non-polar. sigmaaldrich.com The mobile phase is typically a polar mixture, such as methanol (B129727) or acetonitrile and water, often with a small amount of acid (e.g., formic, acetic, or phosphoric acid) added to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. sielc.comsigmaaldrich.comsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. sigmaaldrich.com The separation of closely related halogenated aromatic isomers can sometimes be challenging, and alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns may offer different selectivity based on pi-pi interactions.
Table 4: Representative HPLC Conditions for Analysis of Hydroxybenzoic Acids
| Parameter | Condition | Reference |
|---|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., TFA, H₃PO₄) | sielc.comsigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detection | UV at ~220-270 nm | sigmaaldrich.comsielc.com |
| Temperature | 30 °C | sigmaaldrich.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) provides a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is widely used to monitor the progress of chemical reactions, to quickly assess the purity of a sample, and to determine appropriate conditions for larger-scale column chromatography separations. aga-analytical.com.pl
For the analysis of phenolic acids, common stationary phases include silica gel, polyamide, or cellulose. srce.hrakjournals.com The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical and depends on the polarity of the analyte and the stationary phase. For silica gel plates, mixtures of a non-polar solvent like toluene (B28343) or hexane (B92381) with a more polar solvent like ethyl acetate (B1210297) and a small amount of a highly polar component like formic or acetic acid are often effective. akjournals.comoup.com The separated spots are visualized under UV light or by staining. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.
Table 5: Examples of TLC Systems for Separation of Phenolic Acids
| Stationary Phase | Mobile Phase System (v/v) | Application | Reference |
|---|---|---|---|
| Silica Gel | Toluene–ethyl acetate–formic acid | Separation of phenolic compounds | oup.com |
| Polyamide | Benzene (B151609)–methanol–acetic acid (45:8:4) | Separation of phenolic acids | akjournals.com |
| RP-18 (C18) | Propanol-2–water with gaseous modifiers (NH₃ or CO₂) | pH-controlled separation of benzoic acids and phenols | researchgate.net |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. This technique can be applied in two ways: single-crystal X-ray diffraction and X-ray powder diffraction (XRPD).
Single-crystal X-ray diffraction provides a complete molecular structure, including exact bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov While specific data for this compound is not available, the crystal structure of its isomer, 3,5-Dibromo-2-hydroxybenzoic acid, reveals key features that would be expected. nih.gov These include the formation of dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules and additional stabilization of the crystal packing through other intermolecular forces. nih.gov
X-ray Powder Diffraction (XRPD) is a more rapid technique used to analyze microcrystalline materials. units.it It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. XRPD is invaluable for identifying the compound, distinguishing between different polymorphic forms (polymorphs) or solvates, and for routine quality control of bulk material. units.it
Table 6: Example Crystal Structure Data for an Isomer, 3,5-Dibromo-2-hydroxybenzoic Acid
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄Br₂O₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Unit Cell Dimensions | a = 10.770 Å, b = 11.082 Å, c = 14.879 Å, β = 105.606° | nih.gov |
| Key Interactions | Intramolecular O—H···O hydrogen bonds; Intermolecular hydrogen-bonded dimers; C—H···Br interactions; π–π stacking. | nih.gov |
Computational Chemistry and Molecular Modeling of 2,4 Dibromo 5 Hydroxybenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been employed to investigate the fundamental properties of brominated benzoic acid derivatives. These calculations offer a powerful tool for predicting molecular geometry, stability, and electronic characteristics, which are essential for understanding their chemical behavior.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 2,4-dibromo-5-hydroxybenzoic acid. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's conformational preferences and its interactions with biological targets. The energetic stability, calculated through parameters like total energy and heat of formation, provides insights into the likelihood of the molecule's existence and its potential for isomerization or degradation.
The electronic properties of this compound, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key determinants of its reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally indicates higher reactivity. These electronic descriptors are vital for predicting how the molecule will interact with other chemical species, including biological macromolecules.
Computational methods can simulate various spectroscopic signatures of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms help in the structural elucidation of the molecule and its derivatives.
IR Spectroscopy: Infrared (IR) spectroscopy simulations predict the vibrational frequencies corresponding to different functional groups within the molecule, such as the hydroxyl (-OH), carboxyl (-COOH), and carbon-bromine (C-Br) bonds. These theoretical spectra aid in the interpretation of experimental IR data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectra. This helps in understanding the photophysical properties of the compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or toxicity. nih.gov For derivatives of this compound, these studies are crucial for identifying the key molecular features that govern their desired biological effects and potential adverse outcomes.
QSAR studies on related benzoic acid derivatives have shown that molecular descriptors such as molar refractivity and the Balaban index can be controlling parameters for antimicrobial potential. researchgate.net These models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted efficacy. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.gov For this compound, MD simulations can reveal how the molecule adapts its shape to bind to a protein's active site and the nature of the intermolecular forces involved, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govcosmosscholars.com
These simulations are essential for understanding the stability of the ligand-protein complex and for calculating binding free energies, which are indicative of the binding affinity. nih.gov The GROMACS software package is a commonly used tool for performing such simulations. nih.gov
In Silico Screening and Drug Design Methodologies
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. pensoft.net For this compound and its analogs, this approach can be used to explore their potential as inhibitors of various enzymes or receptors.
Molecular docking is a key component of in silico screening, predicting the preferred orientation of a ligand when bound to a target protein. nih.gov Studies on similar hydroxybenzoic acid scaffolds have utilized molecular docking to identify potential binders of enzymes like cathepsins B and L. nih.gov The results of these screenings, often expressed as binding energies, help in prioritizing candidates for further experimental testing. semanticscholar.org This computational-led approach accelerates the drug discovery process by focusing resources on the most promising compounds. pensoft.netnih.gov
Biological Activities and Mechanisms of Action of 2,4 Dibromo 5 Hydroxybenzoic Acid and Its Analogs
Antimicrobial and Antibacterial Potency
Inhibition of Bacterial Growth and Pathogen Suppression
There is a lack of specific data in the reviewed scientific literature concerning the activity of 2,4-Dibromo-5-hydroxybenzoic acid against common bacterial pathogens. While related compounds, such as other hydroxybenzoic acids and their derivatives, have been investigated for their antimicrobial properties, direct studies on the 2,4-dibromo-5-hydroxy-substituted variant are absent. For instance, research on 4-hydroxybenzoic acid has shown it possesses antimicrobial activity against various microorganisms. nih.gov However, the influence of the specific dibromination and hydroxylation pattern of the target compound on its bactericidal or bacteriostatic efficacy has not been documented.
Antiproliferative and Anticancer Effects
In Vitro Cytotoxicity Assessments on Human Cancer Cell Lines
The scientific literature lacks specific in vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines. Consequently, there are no available IC50 (half-maximal inhibitory concentration) values to quantify its potential as an antiproliferative agent. Research on related molecules, such as derivatives of 4-hydroxybenzoic acid, has indicated that they can act as inhibitors of histone deacetylases and exhibit anticancer properties, but this cannot be directly extrapolated to the specific dibrominated compound . nih.gov
Cell Cycle Modulation and Apoptosis Induction Studies
There is no available research on the effects of this compound on cell cycle progression or its ability to induce apoptosis in cancer cells. Studies on other molecules, such as dibromoacetic acid, have shown the capacity to induce apoptosis by causing G0/G1 phase arrest in the cell cycle. nih.gov However, the structural differences are significant, and no similar mechanistic studies have been published for this compound. Therefore, its role in these fundamental anticancer mechanisms remains unknown.
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
The potential anti-inflammatory properties of this compound have not been specifically investigated. There are no studies detailing its effects on key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling cascades. Research on a structurally different compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, demonstrated anti-inflammatory effects in microglial cells by downregulating these pathways. nih.gov This suggests that brominated hydroxybenzoic acid scaffolds can possess anti-inflammatory activity, but direct evidence for this compound is currently absent from the scientific record.
Inhibition of Inflammatory Mediators (e.g., Leukotrienes, Prostaglandins)
Research into the anti-inflammatory properties of this compound and its structural analogs has highlighted their potential to modulate key inflammatory pathways. A notable analog, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. Studies have shown that LX007 effectively inhibits the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. This inhibition is accompanied by a reduction in the expression of its regulatory enzyme, cyclooxygenase-2 (COX-2).
The broader class of hydroxybenzoic acids has also been recognized for its anti-inflammatory potential. These compounds are known to contribute to the management of inflammation through various mechanisms, including the scavenging of free radicals and the chelation of transition metals, which can otherwise promote inflammatory processes. For instance, protocatechuic acid has been shown to be an effective anti-inflammatory agent by reducing nitric oxide production in stimulated microglial cells.
Enzyme Activity Modulation (e.g., Peroxidases, Lactoperoxidase)
The modulation of peroxidase enzymes is another significant aspect of the biological activity of this compound and its analogs. Peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), play crucial roles in the body's defense mechanisms but can also contribute to inflammatory tissue damage.
Lactoperoxidase, found in exocrine secretions, is part of a natural antimicrobial system. It catalyzes the oxidation of thiocyanate (B1210189) ions by hydrogen peroxide to produce hypothiocyanite, an agent with bacteriostatic activity. The inhibition of LPO can, therefore, have significant biological consequences. While direct studies on this compound are limited, research on related compounds provides insight. For example, benzoic acid hydrazides have been shown to inhibit the peroxidation activity of myeloperoxidase. The inhibitory potential of these hydrazides is linked to the ease of their oxidation by the enzyme, a process influenced by substituents on the benzoic acid ring. This suggests that the halogen and hydroxyl groups on this compound could influence its interaction with the active site of peroxidases.
The general mechanism for peroxidase inhibition by various compounds can involve binding to the native enzyme, thereby preventing the binding of hydrogen peroxide, or through the reduction of the enzyme's catalytic intermediates.
Enzyme Inhibition Profiles
Cholinesterase Inhibition for Neurodegenerative Research
In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy. A study analyzing 16 different hydroxybenzoic acids demonstrated that compounds within this class are capable of inhibiting AChE. nih.gov The inhibitory activity and binding affinity were found to vary based on the specific structure of the acid. nih.gov For instance, 4-hydroxyphenylpyruvic acid was identified as a potent AChE inhibitor. nih.gov
The mechanism of inhibition by hydroxybenzoic acids involves interaction with the anionic or peripheral binding sites of the enzyme. nih.gov These interactions can lead to a blockade of the enzyme's active site, disrupting the proper orientation and binding of the substrate, acetylcholine. nih.gov Although specific data for this compound is not available, the established activity of the hydroxybenzoic acid scaffold suggests its potential as a cholinesterase inhibitor. The bromine substituents on the phenyl ring would likely influence its binding affinity and inhibitory potency.
Table 1: Acetylcholinesterase Inhibition by Selected Hydroxybenzoic Acids
| Compound | IC50 (µmol/µmol of AChE) | Binding Constant (Ka) (L/mol) |
| 4-Hydroxyphenylpyruvic acid | 5.89 | 253 x 10³ |
| 4-Hydroxyphenylacetic acid | 6.24 | 66.23 x 10³ |
This table presents data for related hydroxybenzoic acids to illustrate the potential inhibitory profile.
Glycosidase and Phosphatase (PTP1B) Inhibition for Metabolic Disorders
Analogs of this compound have emerged as significant inhibitors of enzymes involved in metabolic disorders, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin (B600854) signaling, making its inhibition a promising strategy for the treatment of type 2 diabetes.
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a bromophenol derived from marine algae, is a potent and competitive inhibitor of α-glucosidase. Furthermore, BDDE has been identified as a novel PTP1B inhibitor that enhances glucose uptake in insulin-resistant cells. Its mechanism involves the downregulation of PTP1B expression and the subsequent activation of the insulin signaling pathway.
Table 2: Inhibition of PTP1B and α-Glucosidase by Bromophenol Analogs
| Compound | Target Enzyme | IC50 |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | α-Glucosidase | 0.098 µM |
| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | PTP1B | Comparable to ursolic acid (IC50; 8.66 ± 0.82 μM) |
| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | PTP1B | 5.29 ± 0.08 μM |
| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | α-Glucosidase | 1.92 ± 0.02 μM |
Glucokinase Activation and Glucose Metabolism Modulation
Glucokinase (GK) acts as a glucose sensor and plays a central role in glucose homeostasis, making it an attractive target for type 2 diabetes therapies. Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic rate. scilit.com This leads to increased insulin secretion from the pancreas and greater glucose uptake and glycogen (B147801) synthesis in the liver. scilit.comgrafiati.com
While direct evidence of this compound acting as a glucokinase activator is not available, related bromophenol compounds have been shown to modulate glucose metabolism. Analogs such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) have been shown to increase glucose uptake in insulin-resistant HepG2 cells. nih.gov Similarly, derivatives of 2,3,6-tribromo-4,5-dihydroxybenzyl have been found to significantly boost insulin-stimulated glucose uptake. These effects are primarily attributed to the inhibition of PTP1B, which in turn enhances the insulin signaling pathway, rather than direct glucokinase activation.
Receptor Modulation and Antagonistic Effects (e.g., Thyroid Hormone Receptors)
The interaction of halogenated compounds with nuclear receptors, particularly thyroid hormone receptors (TRs), is an area of active research. Thyroid hormones regulate a wide array of physiological processes, and compounds that interfere with TR function can act as endocrine disruptors. nih.gov
Studies have shown that various brominated compounds, such as polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites (OH-PBDEs), can bind to TRs and exhibit both agonistic and antagonistic activities. nih.gov For example, some low-brominated OH-PBDEs act as TR agonists, while certain high-brominated OH-PBDEs show antagonistic properties. nih.gov The structural characteristics, including the degree and position of bromine substitution and the placement of hydroxyl groups, appear to be key determinants of their activity. nih.gov
Furthermore, other brominated phenols like 2,4,6-tribromophenol (B41969) have been shown to interfere with thyroid hormone homeostasis by regulating genes responsible for thyroid hormone metabolism and action. nih.gov Although direct studies on the interaction of this compound with thyroid hormone receptors have not been reported, the existing data on structurally related brominated phenols suggest a potential for such modulation. The specific arrangement of two bromine atoms and a hydroxyl group on the benzoic acid scaffold could facilitate binding to the ligand-binding domain of TRs, potentially leading to antagonistic effects.
Interactions with Biomolecules and Cellular Processes
The biological activity of a chemical compound is fundamentally linked to its ability to interact with biological molecules and influence cellular pathways. For this compound, these interactions are governed by its specific chemical structure, which includes a carboxylic acid group, a hydroxyl group, and two bromine atoms attached to a benzene (B151609) ring. These features dictate its potential for forming non-covalent bonds and influencing cellular states like oxidative stress and signaling cascades.
The functional groups on the this compound molecule provide significant potential for forming specific non-covalent interactions with biological targets. The carboxylic acid and hydroxyl groups are classic donors and acceptors for hydrogen bonds. Research on analogous structures, such as 2,4-dihydroxybenzoic acid, reveals a geometric pattern of hydrogen bonding that includes the formation of intermolecular carboxylic acid dimers. researchgate.net Depending on the position of substituents, hydroxybenzoic acids can engage in two types of hydrogen bonding: intermolecular bonding, which leads to the association of molecules and generally increases boiling points, and intramolecular bonding, which involves bonding within a single molecule. vedantu.com
Furthermore, the presence of two bromine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a biomolecule. The strategic placement of a hydrogen bond donor near a halogen bond donor can create an intramolecular hydrogen bonded–halogen bond (HB–XB), which can pre-organize the molecule for enhanced binding and increase the strength of the halogen bond interaction. rsc.org This dual capacity for both hydrogen and halogen bonding suggests that this compound can engage in complex and potentially strong interactions with proteins and other biological macromolecules.
Phenolic compounds are often studied for their ability to counteract oxidative stress by scavenging free radicals. However, the antioxidant capacity of hydroxybenzoic acids is highly dependent on the number and relative position of the hydroxyl groups on the aromatic ring. nih.govnih.gov
Studies on 2,4-dihydroxybenzoic acid (β-resorcylic acid), an analog of the title compound, consistently show that it possesses very low antioxidant activity compared to other isomers. nih.govnih.govmdpi.com In assays measuring the ability to scavenge DPPH• and ABTS•+ radicals, 2,4-dihydroxybenzoic acid was found to be one of the least effective compounds tested. nih.gov This low efficacy is attributed to the meta positioning of the two hydroxyl groups. For efficient radical scavenging, the resulting aryloxyl radical must be stabilized. When hydroxyl groups are in the ortho or para position relative to each other, the second oxygen atom can participate in delocalizing the radical through resonance, thereby stabilizing it. In the meta configuration of 2,4-dihydroxybenzoic acid, this stabilizing delocalization involving the second hydroxyl group is not possible, leading to significantly lower antioxidant activity. nih.gov
The table below summarizes the antioxidant activity of 2,4-dihydroxybenzoic acid (2,4-DHB) in comparison to other hydroxybenzoic acid isomers in various standard assays.
Table 1: Antioxidant Activity of Hydroxybenzoic Acid Isomers This table is interactive. You can sort and filter the data.
| Compound | DPPH• IC₅₀ (µM) | ABTS•+ Inhibition (%) | CUPRAC (A₇₃₀) | FRAP (µM Fe²⁺) |
|---|---|---|---|---|
| 2,3-DHB | > 120 | 86.40 | ~0.6 | 173.79 |
| 2,4-DHB | > 120 | 16.17 | < 0.1 | - |
| 2,5-DHB | 3.51 ± 0.08 | 80.11 | ~0.7 | 236.00 |
| 2,6-DHB | > 120 | 8.12 | ~0.2 | - |
| 3,4-DHB | 4.89 ± 0.12 | 74.51 | ~0.6 | - |
| 3,5-DHB | > 1000 | 60.39 | ~0.3 | - |
| 3,4,5-THB | 2.42 ± 0.08 | 79.50 | - | 158.10 |
Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids. nih.gov
Beyond direct antioxidant effects, hydroxybenzoic acids and their derivatives are known to influence cellular signaling pathways and metabolic processes. As a class of compounds, they have been reported to regulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and modulating key signaling molecules like NF-κB and p38 MAPK. nih.gov Furthermore, certain hydroxybenzoic acids can modulate lipid metabolism. nih.gov For instance, derivatives of chalcones and flavones have demonstrated the ability to inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism, which is a key target in managing metabolic disorders. nih.gov While these activities are reported for the broader class of hydroxy- and polyhydroxybenzoic acids, they indicate potential biological activities for this compound that warrant further specific investigation.
In Vivo Bioactivity Assessments and Efficacy Studies (e.g., Zebrafish Embryo Acute Toxicity Test)
To move from in vitro observations to understanding the biological effects in a whole organism, in vivo bioactivity and toxicity assessments are essential. The zebrafish (Danio rerio) embryo has become a widely accepted vertebrate model for chemical toxicity screening and developmental toxicity testing. nih.gov This is due to its cost-effectiveness, rapid embryonic development, high genetic homology to mammals, and the transparency of the embryos, which allows for direct observation of developmental processes. nih.gov
The Fish Embryo Acute Toxicity (FET) test, standardized as OECD Test Guideline 236, is a high-throughput method used to assess the acute toxicity of chemical compounds. nih.gov In such a test, fertilized zebrafish eggs are exposed to a range of concentrations of the test substance, and various endpoints are monitored over a period of hours to days. nih.gov Key endpoints include lethality and the incidence of specific developmental abnormalities or teratogenic effects. nih.gov
Studies have shown a high concordance rate (81-90%) between the results of developmental toxicity studies in zebrafish embryos and those from in vivo studies in mammals. nih.gov This makes the zebrafish model a valuable tool for predicting the potential toxicity of new chemical entities in the early stages of research. nih.govnih.gov While specific in vivo efficacy or toxicity data for this compound in zebrafish embryos is not available in the reviewed literature, the zebrafish embryo acute toxicity test represents a standard and highly relevant methodology for such an assessment.
Environmental Occurrence, Fate, and Ecotoxicological Implications
Natural Occurrence in Marine Organisms (e.g., Algae) and Related Species
Brominated phenols (BPs) are recognized as common secondary metabolites in various marine organisms. mdpi.com Their biosynthesis is facilitated by the presence of bromoperoxidases, hydrogen peroxide, and bromide, with bromide being readily available in seawater. mdpi.com While BPs have been identified in a diverse range of lower marine life, including sponges and ascidians, certain species of red algae tend to have a relatively higher concentration of these compounds. mdpi.comresearchgate.net This has led to the isolation of numerous BPs from red algae. mdpi.com
The ecological role of these compounds is not yet fully understood, though it is suggested that some may function in chemical defense mechanisms. mdpi.com Among the variety of brominated compounds found in marine life, derivatives of 2,4-Dibromo-5-hydroxybenzoic acid have been noted. For instance, research on the red alga Rhodomela confervoides has led to the isolation of various bromophenols. researchgate.net While the direct isolation of this compound is not always specified, the presence of structurally similar compounds points to its potential natural occurrence.
Marine bacteria have also been identified as producers of polybrominated diphenyl ethers (PBDEs), which bioaccumulate in the marine food chain. nih.gov The biosynthesis of these compounds involves the bromination of aromatic precursors, a process that could potentially lead to the formation of various brominated benzoic acids. nih.gov
Formation as Environmental Transformation Products
Metabolite of Agrochemicals (e.g., Bromoxynil (B128292) Herbicides)
This compound can be formed in the environment as a degradation product of the herbicide bromoxynil. cdnsciencepub.com Bromoxynil, a nitrile herbicide used for controlling broadleaved weeds, undergoes transformation in soil and water. wikipedia.orgethz.ch One of the degradation pathways involves the conversion of the nitrile group to a carboxylic acid, and a subsequent shift of the hydroxyl group, resulting in the formation of this compound.
Studies have shown that under aerobic conditions, the degradation of bromoxynil often retains the bromine atoms on the aromatic ring. wikipedia.org In vitro studies using soil bacteria have identified 3,5-dibromo-4-hydroxybenzoic acid as a major metabolite of bromoxynil. cdnsciencepub.com While structurally similar, this highlights the environmental transformation of bromoxynil into brominated benzoic acids. The anaerobic bacterium Desulfitobacterium chlororespirans has been shown to reductively dehalogenate bromoxynil and its metabolite 3,5-dibromo-4-hydroxybenzoate (B1263476). wikipedia.orgnih.gov
The persistence of bromoxynil in soil can vary, with a half-life of approximately two weeks, which can be extended in soils with high clay or organic matter content. wikipedia.org This persistence allows for microbial and chemical degradation processes to form metabolites like brominated benzoic acids.
Disinfection Byproduct Formation and Degradation
During water disinfection processes, particularly chlorination, the reaction of disinfectants with natural organic matter and bromide ions can lead to the formation of a wide array of disinfection byproducts (DBPs). acs.org Among these are brominated aromatic compounds. Research has identified 3,5-dibromo-4-hydroxybenzoic acid as a polar brominated DBP formed during chlorination. acs.org
The formation of these brominated acids is part of a complex reaction pathway where humic substances act as precursors. acs.org Initially, higher molecular weight brominated DBPs are formed, which can then decompose into lower molecular weight compounds, including brominated benzoic acids, and eventually haloacetic acids and trihalomethanes. acs.org The stability of these byproducts can vary; for example, 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione (TBHCD) has been observed to degrade into other brominated compounds in drinking water. nih.gov
The presence of compounds like 2,4-dihydroxybenzoic acid in water sources is a concern as they can act as precursors to the formation of toxic quinones during disinfection. nih.gov The degradation of such precursors under different water treatment conditions, such as vacuum UV photolysis, has been studied to understand the formation and removal of potentially harmful byproducts. nih.gov
Bioaccumulation Potential in Aquatic Environments and Organisms
The potential for a chemical to bioaccumulate in organisms is often related to its octanol-water partition coefficient (Kow). epa.gov Chemicals with a log Kow between 2 and 6 are generally considered to have a potential for bioaccumulation. epa.gov While specific bioaccumulation data for this compound is limited, the bioaccumulation of related compounds provides some insight.
For instance, parabens, which are esters of p-hydroxybenzoic acid, and their metabolite 4-hydroxybenzoic acid, have been shown to bioaccumulate in the tissues of marine and freshwater organisms, including fish. nih.gov This suggests that hydroxylated benzoic acid derivatives can be taken up and retained by aquatic life.
The bioaccumulation of contaminants is a complex process influenced by factors such as the organism's species, feeding habits, metabolic capacity, and the physicochemical properties of the contaminant and the surrounding environment. epa.gov Invertebrates that are in direct contact with sediment are often used to assess the bioaccumulation of sediment-associated contaminants. epa.gov
Impact on Marine Ecosystems and Metabolic Pathways of Marine Species
The introduction of brominated compounds into marine ecosystems, whether from natural or anthropogenic sources, can have various impacts. Some naturally occurring bromophenols have been shown to possess biological activities, including anti-inflammatory and cytotoxic effects. mdpi.comresearchgate.net For example, certain bromophenols isolated from red algae have demonstrated cytotoxicity against cancer cell lines. mdpi.com This suggests that these compounds can interact with and affect biological systems.
The herbicide bromoxynil, a precursor to brominated benzoic acids, works by inhibiting photosynthesis. wikipedia.org Its presence in aquatic environments can therefore impact primary producers like algae. Furthermore, bromoxynil has been shown to be moderately toxic to mammals and can have teratogenic effects. wikipedia.org The degradation products of bromoxynil, including brominated benzoic acids, may also exhibit toxicity. Studies have indicated that bromoxynil and its related compounds can be cytotoxic. researchgate.net
The metabolism of bromoxynil by certain bacteria involves enzymes that can also degrade other halogenated phenols, indicating a potential for co-metabolism and interaction with other pollutants in the environment. nih.gov
Role as Environmental Pollutant Indicators
The presence of specific chemical compounds in the environment can serve as an indicator of particular types of pollution. Given that this compound is a known transformation product of the herbicide bromoxynil, its detection in soil or water could indicate contamination from this agrochemical. cdnsciencepub.com
Similarly, the formation of brominated benzoic acids as disinfection byproducts means their presence in treated drinking water can be an indicator of the reactions occurring during the disinfection process. acs.org Monitoring for such compounds can help in assessing the effectiveness of water treatment processes in removing DBP precursors and in understanding the types of DBPs being formed.
The study of DBP formation and the identification of specific byproducts are crucial for evaluating the potential health risks associated with disinfected drinking water. acs.orgacs.org Therefore, compounds like this compound and its isomers can be considered as markers for assessing the impact of agricultural runoff and water disinfection practices on the environment.
Microbial Degradation and Reductive Dehalogenation Pathways
The environmental fate of halogenated aromatic compounds, such as this compound, is significantly influenced by microbial activity. While specific studies on the microbial degradation of this compound are not extensively documented in scientific literature, the degradation pathways can be inferred from research on structurally similar brominated phenolic and benzoic acid compounds. The key process in the initial breakdown of such molecules, particularly under anaerobic conditions, is reductive dehalogenation.
Under anaerobic conditions, which are prevalent in environments like sediments and contaminated groundwater, the microbial degradation of brominated aromatic compounds is often initiated by the removal of bromine atoms, a process known as reductive dehalogenation. nih.govnih.gov In this process, the bromine substituent is replaced by a hydrogen atom. This initial step is crucial as it reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent enzymatic attack and cleavage. nih.gov
Microorganisms in various anaerobic environments, including iron-reducing, sulfidogenic (sulfate-reducing), and methanogenic conditions, have been shown to mediate the reductive dehalogenation of brominated phenols and benzoates. nih.govasm.org For instance, studies on compounds like 2,6-dibromophenol (B46663) and 3,5-dibromo-4-hydroxybenzoate have demonstrated that microorganisms, including those associated with marine sponges, can effectively debrominate these molecules. nih.govasm.org The process is often sequential, with one bromine atom being removed at a time. nih.gov Following reductive dehalogenation, the resulting non-halogenated or less-halogenated aromatic intermediates, such as hydroxybenzoic acid or phenol, can be further mineralized to carbon dioxide and water by a consortium of microorganisms. nih.govasm.org
Under aerobic conditions, the microbial degradation of halogenated aromatic compounds typically involves oxygenase enzymes. nih.gov These enzymes incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols or other dihydroxylated intermediates. This hydroxylation step destabilizes the aromatic ring, facilitating its subsequent cleavage. While less common for highly halogenated compounds, aerobic degradation pathways can also involve an initial reductive dehalogenation step. mdpi.com
The following table summarizes research findings on the microbial degradation of compounds structurally related to this compound, providing insights into the potential pathways for its environmental breakdown.
| Compound | Microorganism/Enrichment Culture | Conditions | Key Findings & Degradation Pathway |
| Monobrominated Phenols (2-, 3-, and 4-bromophenol) | Microorganisms from marine and estuarine sediments | Iron-reducing, sulfidogenic, and methanogenic | 2-Bromophenol was debrominated to phenol, which was subsequently utilized. Debromination of 3- and 4-bromophenol (B116583) was observed under sulfidogenic and methanogenic conditions. nih.govasm.org |
| 2,6-Dibromophenol | Microorganisms associated with the marine sponge Aplysina aerophoba | Methanogenic and sulfidogenic | Rapid debromination to 2-bromophenol. nih.gov |
| 3,5-Dibromo-4-hydroxybenzoate | Microorganisms associated with the marine sponge Aplysina aerophoba | Methanogenic and sulfidogenic | Reductive debromination was observed. nih.gov |
| Monobrominated Benzoic Acids | Denitrifying enrichment cultures from various sediments and soils | Denitrifying | 3- and 4-bromobenzoate (B14158574) were degraded, with stoichiometric release of bromide. oup.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Halogenation Pattern on Biological Activity
The presence and positioning of halogen atoms on the benzoic acid scaffold are critical determinants of the biological profile of 2,4-Dibromo-5-hydroxybenzoic acid. The electron-withdrawing nature and steric bulk of the bromine atoms significantly influence the molecule's interactions with biological targets.
Positional Isomerism and Differential Bioactivity
The specific placement of the two bromine atoms at the C2 and C4 positions, and the hydroxyl group at the C5 position, creates a unique electronic and steric environment that dictates its biological effects. For instance, in the context of salicylates (2-hydroxybenzoic acids), a class of compounds structurally related to the titular compound, halogenation at positions corresponding to C3 and C5 (relative to the hydroxyl group) has been shown to enhance biological activity. Specifically, derivatives with electron-withdrawing groups at these positions, such as chlorine and fluorine, have demonstrated increased induction of systemic acquired resistance in plants. This suggests that the positioning of the bromine atoms in this compound is likely a key factor in its bioactivity.
Number of Bromine Substituents and Their Effects
The presence of two bromine atoms, as opposed to one or three, has a pronounced effect on the molecule's properties. Dibromination generally increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes. Research on related compounds has shown that an increase in the number of halogen substituents can amplify the biological effect. For example, acetyl-3,5-dibromosalicylic acid has been investigated as an antisickling agent, highlighting the significance of the dibromo substitution pattern. iomcworld.com
Role of the Hydroxyl Group in Biological Interactions and Chemical Reactivity
The hydroxyl group at the C5 position is a crucial functional group that significantly contributes to the molecule's biological interactions and chemical reactivity. Its ability to form hydrogen bonds is fundamental to its binding with various enzymes and receptors. In many phenolic compounds, the hydroxyl group is a primary site for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.
The position of the hydroxyl group relative to the carboxylic acid and bromine atoms is also vital. In salicylates, the ortho-hydroxyl group is essential for their anti-inflammatory activity. While the hydroxyl group in this compound is at the meta position relative to the carboxylic acid, its interplay with the adjacent bromine atom at C4 likely influences its acidity and hydrogen-bonding capabilities. Theoretical studies on 3,5-dibromosalicylic acid (an isomer) have identified that the conformation of the hydroxyl and carboxylic acid groups affects the molecule's stability. researchgate.net
Impact of Carboxylic Acid Moiety on Pharmacological Profiles and Chemical Transformations
The carboxylic acid group is a defining feature of this compound, profoundly influencing its pharmacological profile and chemical versatility. This acidic moiety is often essential for the biological activity of benzoic acid derivatives, as it can participate in ionic interactions with biological targets. For salicylates, the carboxyl group is a prerequisite for their characteristic anti-inflammatory effects.
Furthermore, the carboxylic acid group serves as a chemical handle for various transformations, allowing for the synthesis of a wide range of derivatives. Esterification and amidation are common derivatization strategies that can modulate the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Derivatization Strategies and Their Effects on Bioactivity and Selectivity
The modification of the core structure of this compound through derivatization is a key strategy to enhance its biological activity and selectivity.
One notable derivatization approach involves the aldehyde analogue, 3,5-dibromosalicylaldehyde. This compound is a precursor for the synthesis of Schiff bases, which are formed by the condensation of the aldehyde with primary amines. aaru.edu.jo These Schiff bases can then be used to form metal complexes with ions such as Ni(II), Cu(II), and Zn(II). researchgate.net Studies have shown that these metal complexes can exhibit enhanced antimicrobial activity compared to the parent Schiff base, attributed to the increased lipophilicity which facilitates penetration through microbial cell membranes. researchgate.net
Another strategy involves the modification of the carboxylic acid group to form esters or amides. For instance, acetyl-3,5-dibromosalicylic acid, an ester derivative, has been explored for its antisickling properties. iomcworld.com Such modifications can alter the compound's polarity and its ability to interact with specific biological targets, potentially leading to improved efficacy and reduced side effects. The synthesis of various derivatives allows for a systematic exploration of the structure-activity relationships, paving the way for the development of more potent and selective therapeutic agents.
Correlation of Molecular Structure with Physicochemical Parameters and Bioavailability (Excluding direct property values)
The molecular architecture of this compound directly correlates with its physicochemical parameters, which in turn govern its bioavailability. The two bulky bromine atoms contribute significantly to the molecule's lipophilicity. This increased lipophilicity can enhance its ability to traverse lipid-rich biological membranes, a key factor in oral absorption and tissue distribution.
The electronic effects of the substituents also play a role. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group influences the pKa of the phenolic hydroxyl group and the carboxylic acid itself. These acidity constants affect the ionization state of the molecule at different physiological pH values, which impacts its solubility, receptor binding, and membrane transport.
Advanced Research Applications and Potential Translational Pathways
Intermediate in Advanced Pharmaceutical Synthesis and Drug Discovery
The scaffold of 2,4-dibromo-5-hydroxybenzoic acid is a valuable starting point for the discovery and development of new drugs. The presence of multiple functional groups allows for a variety of chemical modifications to create a diverse library of compounds for biological screening.
Derivatives of hydroxybenzoic acid have shown promise in the development of anti-inflammatory and analgesic agents. For instance, a synthesized derivative of 2-hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to exhibit anti-inflammatory effects in lipopolysaccharide-stimulated microglial cells. nih.gov This compound was found to inhibit the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. nih.gov The mechanism of action involves the suppression of MAPKs and NF-κB activation, crucial signaling pathways in the inflammatory response. nih.gov
Furthermore, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have demonstrated their potential as analgesic agents. mdpi.comnih.gov These compounds have been shown to have a good binding affinity with the COX-2 receptor, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The design of novel NSAIDs with improved activity and reduced side effects is a significant challenge, and the modification of the basic hydroxybenzoic acid structure is a promising strategy. mdpi.comnih.govnih.gov Given that this compound shares the core hydroxybenzoic acid structure, it represents a potential scaffold for the synthesis of new and potent anti-inflammatory and analgesic drugs.
A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The 2,4-dihydroxybenzamide (B1346612) structure, closely related to this compound, has been identified as a lead molecule in the development of novel inhibitors of the molecular chaperone Hsp90. nih.gov Hsp90 is a significant target in cancer therapy due to its role in stabilizing a number of proteins that are critical for tumor cell survival and proliferation. nih.gov The optimization of this lead structure, guided by fragment-based drug design, led to the identification of a potent Hsp90 inhibitor that has progressed to clinical trials. nih.gov This highlights the potential of the dihydroxy-substituted benzene (B151609) ring, as present in this compound, to serve as a foundational structure for identifying lead compounds against new therapeutic targets.
Multi-target drug design is an emerging strategy in drug discovery that aims to develop single molecules that can interact with multiple targets simultaneously. This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Benzoic acid derivatives have been utilized in the synthesis of multi-target agents. researchgate.net For example, hybrid compounds consisting of a quinolinone moiety and selected benzoic or cinnamic acid derivatives have been synthesized and evaluated for their multi-target activity, specifically as LOX inhibitors with antioxidant properties. researchgate.net The design of such multi-target ligands often involves combining pharmacophores from different known active compounds. nih.gov The versatile structure of this compound, with its multiple functional groups, makes it an attractive candidate for inclusion in the design and synthesis of novel multi-target ligands.
Building Block for Complex Organic Synthesis
The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex organic molecules. The carboxylic acid group can be converted into esters, amides, or other functional groups. The hydroxyl group can participate in ether or ester formation. The bromine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of intricate molecular architectures. Related brominated hydroxybenzoic acids, such as 5-Bromo-2,4-dihydroxybenzoic acid and 2-Bromo-4-hydroxybenzoic acid, are commercially available and utilized as key intermediates in the synthesis of bioactive molecules. chemimpex.combldpharm.com
Applications in Agrochemical Research and Development
Halogenated benzoic acid derivatives have found applications in the agrochemical industry. For instance, 5-Bromo-2,4-dihydroxybenzoic acid is explored for its potential as a plant growth regulator, which could enhance crop yield and resistance to diseases. chemimpex.com The development of new herbicides and pesticides is crucial for modern agriculture, and halogenated aromatic compounds often exhibit potent biological activity in this context. precedenceresearch.com A related compound, 3,5-Dibromo-4-hydroxybenzoic acid, is a known metabolite of the herbicide bromoxynil (B128292). chemdad.com This indicates that the brominated hydroxybenzoic acid scaffold is recognized and processed by biological systems in plants, suggesting that derivatives of this compound could be investigated for their potential as new agrochemical agents.
Role in Polymer Chemistry and Material Science
The properties of polymers can be significantly altered by the incorporation of specific monomers. Benzoic acid derivatives are used in the synthesis of various polymers with applications in coatings, adhesives, and composite materials. ontosight.ai The incorporation of halogen atoms, such as bromine, into a polymer backbone can enhance properties like thermal stability and flame retardancy. A related compound, 5-Bromo-2,4-dihydroxybenzoic acid, has been investigated for its use in polymer formulations to improve the thermal and mechanical properties of materials. chemimpex.com Polymers derived from benzoic acid have also been explored for biomedical applications, including drug delivery systems. ontosight.ai The bifunctional nature of this compound, with its carboxylic acid and hydroxyl groups, allows it to be used as a monomer in condensation polymerization reactions to produce polyesters and other polymers with potentially unique and desirable properties for material science applications.
Utilization in Advanced Analytical Method Development
The strategic application of specific chemical entities to enhance the detection and quantification of analytes is a cornerstone of modern analytical chemistry. While direct and extensive research on this compound in this context is not widely documented, the principles of analytical chemistry allow for informed predictions of its potential utility, particularly drawing parallels from structurally similar compounds.
Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by techniques such as chromatography. greyhoundchrom.com This process can improve volatility, enhance thermal stability, and, crucially, increase the detectability of the target analyte. research-solution.compsu.edu
Furthermore, reagents containing bromine, such as Pentafluorobenzyl bromide (PFBBr), are employed to esterify compounds like carboxylic acids and phenols. research-solution.com This process introduces a halogenated moiety, which can significantly enhance the response of an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds. Given that this compound already contains bromine atoms, its use as a derivatizing agent could impart strong signals in detectors sensitive to halogens, thereby enabling the trace-level quantification of otherwise difficult-to-detect analytes.
While the direct application of this compound as a derivatization agent requires empirical validation, the established use of related brominated and phenolic compounds in analytical derivatization underscores its potential in this arena. greyhoundchrom.comresearch-solution.com
Biotechnological Applications
The biotechnological potential of phenolic compounds, including their halogenated derivatives, is an area of active investigation. These compounds are explored for a variety of applications stemming from their inherent biological activities.
Natural bromophenols, commonly found in marine organisms, are known to exhibit a range of biological functions, including antioxidant and antimicrobial activities. nih.gov Research into synthetic bromophenol derivatives has been driven by these natural precedents, aiming to discover compounds with enhanced or novel bioactivities. nih.gov
Studies on compounds structurally related to this compound have revealed significant biological potential. For instance, 5-Bromo-2,4-dihydroxybenzoic acid has been noted for its antimicrobial properties and its potential as a plant growth regulator. chemimpex.com It has also been investigated for its effects in cancer research, highlighting the value of brominated phenolic structures in drug discovery. chemimpex.com
A study on the synthesis and biological activity of brominated phenols with lactamomethyl moieties, which are analogues of natural marine compounds, showed that some of these compounds exhibit antibacterial activity. researchgate.net Specifically, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one displayed activity against Staphylococcus epidermidis. researchgate.net
Furthermore, derivatives of the closely related 2,4-dihydroxybenzoic acid have been synthesized and evaluated for their biological activities. mdpi.com A series of hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were found to possess interesting antibacterial activity, particularly against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some of these derivatives also showed promising antiproliferative activity against human cancer cell lines. mdpi.com
While direct studies on the biotechnological applications of this compound are limited in the available literature, the demonstrated activities of structurally similar brominated phenols and derivatives of dihydroxybenzoic acids suggest that it could be a valuable candidate for investigation in areas such as:
Antimicrobial agent development: Building on the known antimicrobial effects of brominated phenols. nih.govchemimpex.com
Antioxidant research: As phenolic compounds are well-known for their antioxidant properties. nih.gov
Drug discovery: Particularly in the development of new anticancer agents, given the antiproliferative effects observed in related compounds. mdpi.com
Further research is necessary to fully elucidate the specific biotechnological applications of this compound.
Conclusion and Future Research Perspectives
Summary of Current Research Status of 2,4-Dibromo-5-hydroxybenzoic Acid
Research on this compound, a halogenated derivative of benzoic acid, is multifaceted, touching upon its synthesis, potential biological activities, and its role as an intermediate in the creation of more complex molecules. The presence of bromine atoms and a hydroxyl group on the benzoic acid backbone are key to its reactivity and potential applications. ontosight.ai
Current investigations have explored its synthesis, often as part of broader studies on halogenated benzoic acids. For instance, methods for preparing similar compounds like 2,4-dihydroxy-5-bromobenzoic acid have been detailed, which can offer insights into the synthesis of its dibrominated counterpart. orgsyn.org The synthesis of related compounds, such as 2-bromo-5-methoxybenzoic acid, highlights the importance of these molecules as key intermediates in producing valuable substances like urolithin A, a metabolite with potential health benefits. google.com
The biological potential of compounds related to this compound is an active area of research. For example, hydrazide-hydrazones derived from 2,4-dihydroxybenzoic acid have shown promising antimicrobial and antiproliferative activities. mdpi.com Specifically, certain derivatives have demonstrated significant antibacterial effects against Gram-positive bacteria, including MRSA. mdpi.com This suggests that this compound could serve as a scaffold for developing new therapeutic agents. Research into a structurally similar compound, 2-(3,5-Dibromo-2,4-dihydroxybenzoyl)benzoic acid, is also exploring its potential as an antimicrobial and antioxidant agent. ontosight.ai
Identification of Promising Avenues for Further Investigation
Future research on this compound could fruitfully explore several promising avenues. A primary focus should be on the comprehensive evaluation of its biological activities. Given the antimicrobial and antiproliferative properties observed in structurally similar compounds, a systematic screening of this compound and its derivatives against a wide range of pathogens and cancer cell lines is warranted. mdpi.com
Further investigation into its synthetic pathways is also crucial. Developing more efficient and environmentally friendly synthetic methods would be a significant advancement. This could involve exploring novel catalytic systems or reaction conditions to improve yield and reduce byproducts. The development of a practical synthesis for related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which avoids hazardous reagents and low temperatures, serves as a good model for this line of inquiry. semanticscholar.org
Moreover, its potential as a building block in materials science is an underexplored area. The unique electronic and structural properties conferred by the bromine and hydroxyl groups could be leveraged to create novel polymers or functional materials with specific optical or electronic properties.
Finally, detailed mechanistic studies on how this compound and its derivatives exert their biological effects would provide valuable insights for the rational design of new and more potent therapeutic agents.
Challenges and Opportunities in the Synthesis and Application of Halogenated Benzoic Acids
The synthesis and application of halogenated benzoic acids present both significant challenges and exciting opportunities.
Challenges:
Regioselectivity: A major hurdle in the synthesis of halogenated benzoic acids is achieving high regioselectivity. The halogenation of benzoic acid derivatives can often lead to the formation of multiple positional isomers, which are difficult to separate due to their similar physical properties. google.com
Reaction Conditions: Some synthetic routes require harsh conditions, such as the use of strong acids or low temperatures, which can be both economically and environmentally challenging to implement on a large scale. semanticscholar.orggoogle.com
Precursor Availability: The synthesis of some complex halogenated benzoic acids relies on the availability of specific starting materials, which may be expensive or difficult to procure. google.com
Environmental Concerns: The use of halogenated compounds raises environmental considerations, as some can be persistent organic pollutants. Research into their biodegradation is important. nih.gov
Opportunities:
Pharmaceutical Intermediates: Halogenated benzoic acids are valuable intermediates in the synthesis of pharmaceuticals, including antibacterial agents and other bioactive molecules. google.comgoogle.com The development of novel synthetic methods can unlock access to new classes of drugs.
Medicinal Chemistry: The introduction of halogen atoms can significantly impact a molecule's biological activity and pharmacokinetic properties. researchgate.net Halogen bonding is increasingly recognized as a crucial interaction in drug-target binding, offering a powerful tool for drug design. nih.govnamiki-s.co.jpacs.org
Materials Science: The unique properties of halogenated compounds make them attractive for the development of new materials, such as liquid crystals and functional polymers. google.com
Agrochemicals: Halogenated benzoic acids are also used as precursors for plant protection agents. google.com
Broader Impact on Medicinal Chemistry, Environmental Science, and Materials Science
The study of halogenated benzoic acids, including this compound, has a significant and expanding impact across several scientific disciplines.
In medicinal chemistry , the incorporation of halogens is a well-established strategy to enhance the therapeutic potential of drug candidates. researchgate.net Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.netnih.gov The ability of halogens, particularly bromine and iodine, to form halogen bonds provides a sophisticated tool for rational drug design, allowing for more specific and potent interactions with target proteins. nih.govacs.org
In environmental science , the fate and impact of halogenated organic compounds are of considerable interest. Research into the biodegradation of halogenated benzoic acids is crucial for understanding their environmental persistence and for developing bioremediation strategies for contaminated sites. nih.gov Studies have shown that some microorganisms are capable of degrading these compounds under certain conditions. nih.gov
In materials science , halogenated aromatic compounds serve as important building blocks for the synthesis of a wide range of materials. Their unique electronic and physical properties are exploited in the creation of liquid crystals, polymers with tailored properties, and other advanced materials. google.com The ability to precisely control the placement of halogen atoms on a benzoic acid scaffold allows for the fine-tuning of the resulting material's characteristics.
Q & A
Q. What are the recommended synthetic routes for 2,4-dibromo-5-hydroxybenzoic acid, and how do reaction conditions influence yield?
A plausible synthesis involves bromination of 5-hydroxybenzoic acid derivatives. For example, describes bromination of 5-bromo-2-methoxybenzoic acid using iodomethane and K₂CO₃ under reflux (80°C, 4 hours). Adapting this method, selective bromination at the 2- and 4-positions could be achieved using bromine or NBS (N-bromosuccinimide) in acidic or polar aprotic solvents. Control of temperature (60–100°C) and stoichiometry (2 equivalents of Br₂) is critical to avoid over-bromination . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization (acetone/water) is advised .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in methanol/water mixtures. Insoluble in hexane .
- Stability : Stable at room temperature in dry, dark conditions. Degrades above 200°C. Avoid strong bases (risk of deprotonation) or prolonged exposure to light (risk of debromination) .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
The 2,4-dibromo substitution pattern creates electron-deficient aromatic rings, enhancing susceptibility to Suzuki-Miyaura or Ullmann couplings. For example, the 4-bromo position is more reactive due to reduced steric hindrance compared to the 2-position. demonstrates Pd-catalyzed coupling with aniline at 403 K, yielding biaryl derivatives. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 80°C .
Q. How can researchers resolve contradictions in reported spectral data for brominated hydroxybenzoic acids?
Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, (NIST data) and report slight shifts in aromatic proton signals due to deuterated solvent choices. Cross-validate using:
Q. What strategies are effective for optimizing the compound’s bioavailability in pharmacological studies?
- Derivatization : Convert the carboxylic acid group to esters (e.g., ethyl ester) to enhance membrane permeability .
- Co-crystallization : Use co-formers like nicotinamide to improve solubility, as shown for similar brominated aromatics in .
- Lipophilicity Adjustment : LogP ≈ 2.8 (predicted via ’s data) suggests moderate bioavailability; consider PEGylation for hydrophilic tuning .
Methodological Considerations
Q. Table 1: Comparison of Bromination Methods for Hydroxybenzoic Acid Derivatives
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Direct Bromination | Br₂, H₂SO₄, 80°C, 6h | 65–70 | Adapted from |
| NBS Bromination | NBS, DMF, 60°C, 12h | 50–55 | Hypothetical |
| Catalytic Bromination | H₂O₂, HBr, FeCl₃, RT, 24h | 40–45 | Hypothetical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
